6-{[4-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-{[4-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The compound is related to a group of chemicals used for the synthesis of peptides, glycopeptides, and PNA. It serves as an amino-protecting group and is useful in the masked form of isocyanate and as a sulfurization reagent for trivalent phosphorus, showcasing its versatility in organic synthesis (Barany et al., 2005).
Formation of Pyrimidine Derivatives : The compound is part of chemical reactions forming novel pyrimidine derivatives. Such derivatives have applications in various fields, including medicinal chemistry and the development of antimicrobial agents (El-Agrody et al., 2001).
Process Development in Antifungal Agents : This compound plays a role in the synthesis of broad-spectrum antifungal agents, like voriconazole. The compound's structure aids in establishing the stereochemistry critical for the efficacy of such drugs (Butters et al., 2001).
Structural and Crystallography Studies
X-Ray Crystal Structure Determination : Studies involving the crystal structures of similar compounds help in understanding the molecular geometry and intermolecular interactions, which are crucial for designing effective drugs and materials (Wolska & Herold, 2000).
Antioxidant Properties : Research on related triazolyl-benzimidazole compounds, which share structural similarities, highlights the potential of these compounds in antioxidant applications. Their crystal structures provide insights into their efficacy and stability (Karayel et al., 2015).
Potential Biological Activities
Anti-Inflammatory and Analgesic Agents : Derivatives of similar structures have been explored for their potential as anti-inflammatory and analgesic agents. This indicates a possible area of application for the compound in medicinal chemistry (Farag et al., 2012).
Urease Inhibition : Some derivatives have shown urease inhibitory activity, which is significant in the treatment of certain diseases and in agricultural applications. This suggests that related compounds, including the one , might possess similar biological activities (Rauf et al., 2010).
Mechanism of Action
Target of Action
The primary target of F0648-0876 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that, when activated, forms dimers and undergoes nuclear translocation . It plays a crucial role in many cellular processes such as cell growth and apoptosis, and is involved in a variety of diseases including rheumatoid arthritis .
Mode of Action
F0648-0876 acts as an inhibitor of Stat3 . It was identified as a potential blocker of protein-protein interactions required for Stat3 dimerization . By inhibiting Stat3, F0648-0876 can block the phosphorylation and nuclear localization of Stat3 following IL-6 stimulation of fibroblasts .
Biochemical Pathways
The inhibition of Stat3 by F0648-0876 affects the IL-6 pathway . IL-6 is a cytokine that plays a key role in the immune response, and its expression is regulated by Stat3 . By inhibiting Stat3, F0648-0876 can reduce the expression of IL-6 . Additionally, F0648-0876 can also inhibit the expression of RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
The compound has been tested in vivo in a collagen-induced arthritis model, suggesting it has suitable pharmacokinetic properties for in vivo studies .
Result of Action
The inhibition of Stat3 by F0648-0876 leads to a significant reduction in the development of arthritis in model mice . This suggests that F0648-0876 could have potential therapeutic effects against conditions like rheumatoid arthritis .
Action Environment
Properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-4-6-16(7-5-13)27-17(9-15-10-18(28)24-19(29)23-15)25-26-20(27)30-11-12-2-1-3-14(22)8-12/h1-8,10H,9,11H2,(H2,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPHLZWFJJSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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